2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a pyridine ring connected through an acetohydrazide linkage
Preparation Methods
The synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with pyridine-4-carbaldehyde in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Condensation: It can form Schiff bases through condensation with different aldehydes or ketones.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and hydrazide-containing molecules. Compared to these compounds, 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Some similar compounds are:
- 3-methyl-1-phenyl-2-pyrazolin-5-one
- Pyridine-4-carbaldehyde derivatives
- Other acetohydrazide derivatives
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N5O2 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C12H13N5O2/c1-8-10(12(19)17-15-8)6-11(18)16-14-7-9-2-4-13-5-3-9/h2-5,7,10H,6H2,1H3,(H,16,18)(H,17,19)/b14-7+ |
InChI Key |
VIMNSOQEYRRSQC-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=NC=C2 |
solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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